1-Amino-3-phenylpropan-2-ol 1-Amino-3-phenylpropan-2-ol
Brand Name: Vulcanchem
CAS No.: 50411-26-2
VCID: VC2014548
InChI: InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
SMILES: C1=CC=C(C=C1)CC(CN)O
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

1-Amino-3-phenylpropan-2-ol

CAS No.: 50411-26-2

Cat. No.: VC2014548

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-phenylpropan-2-ol - 50411-26-2

Specification

CAS No. 50411-26-2
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 1-amino-3-phenylpropan-2-ol
Standard InChI InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Standard InChI Key JIIXMZQZEAAIJX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(CN)O
Canonical SMILES C1=CC=C(C=C1)CC(CN)O

Introduction

Basic Chemical Properties and Structure

1-Amino-3-phenylpropan-2-ol (CAS: 50411-26-2) is an amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.206 g/mol. The compound contains a phenyl group attached to a propanol backbone with an amino group at the C-1 position and a hydroxyl group at the C-2 position .

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical characteristics that influence its behavior in various chemical reactions and applications.

Table 1: Physical and Chemical Properties of 1-Amino-3-phenylpropan-2-ol

PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.206 g/mol
Density1.1±0.1 g/cm³
Boiling Point303.8±30.0 °C at 760 mmHg
Flash Point137.5±24.6 °C
LogP0.63
PSA46.25000
Index of Refraction1.561
Vapor Pressure0.0±0.7 mmHg at 25°C

The compound's chemical structure allows for multiple reaction pathways due to the presence of both amino and hydroxyl functional groups. The phenyl group contributes to the compound's lipophilicity, while the amino and hydroxyl groups provide sites for hydrogen bonding and chemical modifications.

Stereochemistry

1-Amino-3-phenylpropan-2-ol contains a stereogenic center at the C-2 position, resulting in two possible enantiomers: (R)-1-Amino-3-phenylpropan-2-ol and (S)-1-Amino-3-phenylpropan-2-ol. These enantiomers exhibit different biological activities and can be utilized for specific applications in asymmetric synthesis and pharmaceutical development .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1-Amino-3-phenylpropan-2-ol, each with specific advantages depending on the desired scale, purity, and stereochemical outcome.

Common Synthetic Routes

The synthesis of 1-Amino-3-phenylpropan-2-ol typically involves reduction reactions of corresponding precursors or the reaction of suitable epoxides with nitrogen-containing nucleophiles. A notable synthesis reference can be found in the Journal of the American Chemical Society, 105, p. 6339, 1983 .

One common approach involves the reduction of 1-nitro-3-phenylpropan-2-ol using hydrogen in the presence of a palladium catalyst. Alternative methods include reductive amination of 3-phenylpropan-2-one with ammonia and a reducing agent such as sodium borohydride.

Stereoselective Synthesis

For applications requiring specific enantiomers, stereoselective synthesis methods are employed. These typically utilize chiral catalysts or chiral auxiliaries to ensure the desired stereochemical outcome. Enzymes can also be used as biocatalysts for stereoselective transformations, particularly in the pharmaceutical industry where enantiomeric purity is critical .

Structural Analogs and Related Compounds

1-Amino-3-phenylpropan-2-ol belongs to a family of amino alcohols with varying structural features that influence their chemical and biological properties.

Comparison with Related Compounds

Table 2: Comparison of 1-Amino-3-phenylpropan-2-ol with Related Compounds

CompoundMolecular FormulaCAS NumberKey Differences
1-Amino-3-phenylpropan-2-olC₉H₁₃NO50411-26-2Base compound
1-Amino-3-phenylpropan-2-ol hydrochlorideC₉H₁₄ClNO22820-51-5Hydrochloride salt form; improved water solubility
(R)-1-Amino-3-phenylpropan-2-olC₉H₁₃NON/AR-enantiomer
(S)-1-Amino-3-phenylpropan-2-olC₉H₁₃NON/AS-enantiomer
D(+)-2-Amino-3-phenyl-1-propanolC₉H₁₃NO5267-64-1Positional isomer; amino group at C-2 position
L(-)-2-Amino-3-phenyl-1-propanolC₉H₁₃NO3182954Positional isomer; S-configuration at C-2

The structural variations among these related compounds result in different physicochemical properties and biological activities, making each suitable for specific applications in research and industry.

Biological Activity and Pharmacological Applications

1-Amino-3-phenylpropan-2-ol and its derivatives exhibit significant biological activities, particularly in neuropharmacology.

Monoamine Reuptake Inhibition

Research has shown that derivatives of 1-amino-3-phenylpropan-2-ol, particularly those incorporating indole moieties, function as monoamine reuptake inhibitors. Structure-activity relationship studies on 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols have revealed compounds with high potency toward inhibiting the norepinephrine transporter while exhibiting selectivity over the serotonin transporter .

One notable example is a compound that inhibits the norepinephrine transporter with an IC50 value of 4 nM while demonstrating 86-fold selectivity over the serotonin transporter. This research highlights the potential of these compounds in the development of treatments for neurological and psychiatric disorders .

Structure-Activity Relationships

The biological activity of 1-amino-3-phenylpropan-2-ol derivatives is significantly influenced by substitutions on both the phenyl group and other structural elements. Studies have explored the effect of specific substitutions to optimize both potency and selectivity for target receptors and transporters .

Applications in Research and Industry

The versatile structure of 1-amino-3-phenylpropan-2-ol makes it valuable across multiple fields, from pharmaceutical development to materials science.

Pharmaceutical Applications

In pharmaceutical research and development, 1-amino-3-phenylpropan-2-ol serves as:

  • An intermediate in the synthesis of pharmaceuticals targeting neurological disorders

  • A chiral building block for the development of enantiomerically pure drugs

  • A precursor for the development of neurotransmitter reuptake inhibitors with potential applications in treating mood disorders

Chemical Synthesis Applications

The compound is utilized in organic synthesis as:

  • A chiral building block for complex molecule synthesis

  • A precursor for the formation of Schiff base ligands used in coordinating metals

  • A starting material for the creation of various derivatives through oxidation, reduction, and substitution reactions

Other Industrial Applications

Beyond pharmaceutical and chemical research, 1-amino-3-phenylpropan-2-ol finds applications in:

  • Analytical chemistry as a standard in chromatographic techniques

  • Cosmetic formulations for potential antioxidant properties

  • Food industry as an additive for flavor enhancement

  • Agricultural chemistry as an intermediate in the development of agrochemicals

Current Research Trends and Future Perspectives

Research on 1-amino-3-phenylpropan-2-ol continues to evolve, with several promising directions for future investigation.

Optimization of Synthetic Methods

Current research focuses on developing more efficient, environmentally friendly, and stereoselective methods for synthesizing 1-amino-3-phenylpropan-2-ol and its derivatives. This includes exploring green chemistry approaches, continuous flow processes, and biocatalytic methods to improve yield, purity, and stereoselectivity .

Development of Novel Derivatives

Researchers are creating novel derivatives of 1-amino-3-phenylpropan-2-ol with enhanced biological activities and improved pharmacokinetic properties. This includes the incorporation of various functional groups and structural modifications to target specific biological receptors and processes .

Expanded Applications

The versatility of 1-amino-3-phenylpropan-2-ol suggests potential applications beyond its current uses, including:

  • Development of chiral catalysts for asymmetric synthesis

  • Creation of novel materials with specialized properties

  • Exploration of additional biological activities and therapeutic applications

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